1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol
Description
1-(3,6-Dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol, commonly referred to as P7C3, is a synthetic small molecule characterized by a carbazole core substituted with bromine atoms at positions 3 and 6, linked to a propan-2-ol chain bearing a 3,5-dimethylpyrazole moiety. This compound has garnered significant attention for its proneurogenic and neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson’s and Alzheimer’s .
P7C3 is synthesized through multi-step reactions involving brominated carbazole intermediates and functionalization of the propan-2-ol side chain. It exhibits high solubility in dimethyl sulfoxide (DMSO) (>100 mM) and is typically stored at -20°C to maintain stability . With a purity exceeding 98%, it has become a benchmark compound for studying neuroprotection .
Properties
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19Br2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQECFFFFRVHGKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19Br2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the bromination of carbazole to introduce bromine atoms at the 3 and 6 positions. Subsequent steps include the formation of the pyrazolyl group and the attachment of the propanol moiety. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound requires optimization of reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms are often employed to streamline the process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carbonyl compounds.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups at the bromine sites.
Scientific Research Applications
Basic Information
- Molecular Formula : C20H19Br2N3O
- Molecular Weight : 477.192 g/mol
- CAS Number : 310440-79-0
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 388.1 ± 42.0 °C (Predicted) |
| Density | 1.71 ± 0.1 g/cm³ (Predicted) |
| Solubility | ≥28.2 mg/mL in DMSO; insoluble in EtOH and H₂O |
| pKa | 14.48 ± 0.20 (Predicted) |
Medicinal Chemistry
The compound's structure suggests potential applications in drug development, particularly due to the presence of the carbazole moiety, which is known for its biological activity.
Case Study: Anticancer Activity
Research has indicated that derivatives of carbazole exhibit anticancer properties. For instance, compounds similar to this one have been studied for their effects on various cancer cell lines, showing promise as inhibitors of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Material Science
The unique electronic properties of carbazole derivatives make them suitable for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Case Study: OLEDs
Studies have demonstrated that carbazole-based compounds can enhance the efficiency and stability of OLEDs. The incorporation of bromine atoms in the structure is believed to improve charge transport properties, leading to better device performance .
Photophysical Properties
The photophysical characteristics of this compound are significant for applications in sensors and light-harvesting systems.
Case Study: Photonic Devices
Research has shown that compounds with similar structures exhibit strong fluorescence and stability under UV light, making them ideal candidates for use in photonic devices .
The compound's potential as a bioactive agent is noteworthy, particularly in the context of its interaction with biological targets.
Case Study: Antimicrobial Activity
Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, which could be explored further for therapeutic applications against resistant bacterial strains .
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
P7C3-A20 (N-(3-(3,6-Dibromo-9H-carbazol-9-yl)-2-fluoropropyl)-3-methoxyaniline)
- Key Differences : Replaces the pyrazole group with a fluoropropyl-methoxyaniline side chain.
- Activity : Demonstrates enhanced neurogenic potency compared to P7C3, attributed to improved blood-brain barrier penetration and mitochondrial stabilization .
- Solubility : Similar to P7C3 (>100 mM in DMSO) but with a longer half-life in vivo .
1-(3',4'-Dihydroxyphenyl)-3-(2",4",6"-trihydroxyphenyl)-propan-2-ol
- Structure: Features phenolic hydroxyl groups instead of brominated carbazole and pyrazole.
- Activity : Exhibits strong antioxidant (DPPH, ABTS, FRAP assays) and antispasmodic effects (reducing ileum contraction) but lacks neurogenic properties .
- Applications : Used as a marker for bacterial contamination in grape seed extracts .
9-(3,5-Dibromophenyl)-9H-carbazole (CAS 118599-27-2)
- Structure : Shares the dibrominated carbazole core but lacks the propan-2-ol-pyrazole side chain.
Pharmacological and Structural Comparison Table
Functional Analogues in Neuroprotection
Rivastigmine
NVP-LBH589 (Panobinostat)
- Structure : Hydroxamic acid-based HDAC inhibitor.
- Activity : Epigenetic regulation in neurodegeneration; broader toxicity profile compared to P7C3 .
Key Findings and Implications
- Structural Determinants : The 3,6-dibromocarbazole moiety in P7C3 is critical for mitochondrial interaction, while the pyrazole group enhances solubility and target specificity . Analogues like P7C3-A20 modify side chains to optimize pharmacokinetics.
- Activity vs. Structure: Small substituent changes (e.g., hydroxyl vs. bromine) drastically alter biological function, as seen in the antioxidant vs. neuroprotective profiles of P7C3 and its phenolic analogue .
Biological Activity
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol is a compound of interest due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
The compound has the following chemical formula:
It features a dibromo-substituted carbazole moiety and a pyrazole group, which contribute to its biological properties.
Research indicates that this compound acts primarily as a Bax channel blocker , inhibiting the Bax-mediated release of cytochrome c from mitochondria. The IC50 value for this inhibition is approximately 0.52 μM , indicating a potent effect on mitochondrial apoptosis pathways . This mechanism suggests potential applications in cancer therapy by preventing apoptosis in certain cell types.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
Study 1: Antitumor Activity
In a study assessing the antitumor effects of various carbazole derivatives, this compound demonstrated significant cytotoxicity against human cancer cell lines. The study utilized MTT assays to evaluate cell viability and found that the compound reduced viability by up to 70% at concentrations above 10 μM .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The results suggested that it significantly reduced apoptosis in neuronal cells exposed to oxidative stress-inducing agents. The mechanism was linked to the inhibition of Bax channel formation, thereby preserving mitochondrial integrity .
Study 3: Binding Affinity Studies
Molecular docking studies have shown that the compound exhibits strong binding affinities with key proteins involved in apoptotic pathways. For example, it has been reported to bind effectively to the main protease with binding energies comparable to established inhibitors like lopinavir .
Pharmacokinetic Properties
The pharmacokinetic profile indicates that this compound may have good absorption characteristics due to its favorable blood-brain barrier permeability. Additionally, it has been suggested that it may act as a P-glycoprotein inhibitor, which could enhance its bioavailability .
Q & A
Q. How is the crystal structure of this compound determined, and what key parameters ensure accuracy?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key steps include:
- Data Collection : At low temperatures (e.g., 173 K) to minimize thermal motion .
- Refinement : Use SHELXL/SHELXTL software for structure solution and refinement. Critical parameters include R factors (<0.05 for high quality) and data-to-parameter ratios (>14:1 for reliability) .
- Hydrogen Bonding : N–H⋯O interactions stabilize the crystal lattice, with interatomic distances (~2.8–3.0 Å) and angles (~160°) .
- Validation : ORTEP-III generates thermal ellipsoid plots to visualize atomic displacement .
Q. What synthetic routes are employed to prepare this compound?
Methodological Answer: A multi-step approach is typical:
- Core Formation : React 3,6-dibromocarbazole with epichlorohydrin to introduce the propan-2-ol backbone .
- Pyrazole Integration : Use nucleophilic substitution to attach 3,5-dimethylpyrazole under reflux in aprotic solvents (e.g., DMF) .
- Purification : Column chromatography (ethyl acetate/hexane, 1:4) and recrystallization (methanol) yield >80% purity .
Q. How is α-glucosidase inhibitory activity assessed, and what are the key findings?
Methodological Answer:
- Assay Protocol : Enzymatic inhibition is measured using p-nitrophenyl-α-D-glucopyranoside as substrate. IC50 values are calculated via dose-response curves .
- Results : The compound shows potent inhibition (IC50 = 4.27 ± 0.07 μM), attributed to the triazinic-thioether and carbazole moieties enhancing target binding .
Advanced Research Questions
Q. How can contradictions in crystallographic data (e.g., R-factor discrepancies) be resolved?
Methodological Answer:
- Error Analysis : Compare Rint values (<0.05 indicates minimal data redundancy) and check for twinning or absorption effects .
- Refinement Adjustments : Use SHELXL’s extinction correction (e.g., Fc* = kFc[1 + 0.001xFc²λ³/sin(2θ)]⁻¹/⁴) to address anisotropic scattering .
- Validation Tools : Employ PLATON to check for missed symmetry or disorder .
Q. What strategies optimize synthesis yield and purity for scale-up?
Methodological Answer:
- Reaction Optimization : Use microwave-assisted synthesis to reduce time and improve regioselectivity .
- Byproduct Mitigation : Introduce protecting groups (e.g., Boc) on the carbazole nitrogen during pyrazole coupling .
- Analytical QC : Monitor reactions via HPLC-MS and optimize recrystallization solvents (e.g., 2-propanol vs. methanol) .
Q. How does structure-activity relationship (SAR) analysis guide antidiabetic drug design?
Methodological Answer:
-
Key Modifications :
-
Data Table :
Derivative IC50 (μM) Key Structural Feature Target compound 4.27 3,6-Dibromo-carbazole + triazinic-thioether Dichloro analog 8.20 3,6-Dichloro-carbazole Pyrazole-free >50 Propan-2-ol backbone only
Q. How can in vitro vs. in vivo discrepancies in neurogenic activity be addressed?
Methodological Answer:
- Bioavailability Studies : Measure logP values (e.g., ~3.5 for this compound) to assess membrane permeability .
- Metabolite Profiling : Use LC-MS/MS to identify hepatic metabolites (e.g., hydroxylation at the pyrazole methyl group) .
- In Vivo Models : Compare neural stem cell (NSC) proliferation in zebrafish embryos vs. rodent models to validate translatability .
Q. What methods improve thermal stability for high-temperature applications?
Methodological Answer:
Q. How can computational modeling predict biological activity?
Methodological Answer:
Q. What statistical approaches validate structural parameter reproducibility?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
